molecular formula C16H19N7O4S2 B2379227 3-ethoxy-1-ethyl-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1171804-08-2

3-ethoxy-1-ethyl-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2379227
CAS No.: 1171804-08-2
M. Wt: 437.49
InChI Key: ZJWLKCPIDFGGPS-UHFFFAOYSA-N
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Description

3-ethoxy-1-ethyl-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H19N7O4S2 and its molecular weight is 437.49. The purity is usually 95%.
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Biological Activity

The compound 3-ethoxy-1-ethyl-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its synthesis, biological mechanisms, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the pyrazole and thiadiazole rings through various chemical reactions. For instance, refluxing pyrazole derivatives with thioacetic acid or similar reagents in the presence of bases like sodium hydroxide can facilitate cyclization and functionalization. The overall synthetic route can be summarized as follows:

  • Formation of the Thiadiazole Ring : This involves the reaction of thiosemicarbazide with carbon disulfide under basic conditions.
  • Coupling Reactions : The intermediates are coupled using appropriate reagents to form the final product.

The biological activity of this compound is primarily linked to its interaction with specific biological targets. Similar compounds have shown significant inhibition against dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in microorganisms. This inhibition can lead to antimicrobial effects, making it a candidate for drug discovery aimed at treating resistant infections.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit promising antimicrobial activity. In vitro assays have demonstrated that these compounds can effectively inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Immunosuppressive Effects

Studies have also highlighted the immunosuppressive properties of related compounds. For example, derivatives of isoxazole have shown potent immunosuppressive activity in vitro, indicating that this compound may also exhibit similar effects .

Case Studies and Research Findings

StudyFindings
In vitro AssaysSignificant inhibition of bacterial growth observed with IC50 values indicating effective antimicrobial properties .
Immunosuppressive ActivityDemonstrated potent immunosuppressive effects in cell culture models .
Enzyme InhibitionSimilar compounds showed inhibition of DHFR, suggesting potential for cancer treatment applications.

Properties

IUPAC Name

3-ethoxy-1-ethyl-N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O4S2/c1-4-23-7-10(14(21-23)26-5-2)13(25)18-15-19-20-16(29-15)28-8-12(24)17-11-6-9(3)27-22-11/h6-7H,4-5,8H2,1-3H3,(H,17,22,24)(H,18,19,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWLKCPIDFGGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NOC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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